

Application Note: Spectrophotometric Determination of Nitrate Using Chromotropic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Chromotropic acid disodium salt*

Cat. No.: *B086760*

[Get Quote](#)

Abstract

This application note provides a comprehensive guide for the determination of nitrate in aqueous samples using the chromotropic acid spectrophotometric method. This method is noted for its sensitivity and specificity, making it a valuable tool for researchers, scientists, and professionals in drug development and environmental monitoring. We will delve into the underlying chemical principles, provide a detailed experimental protocol, address potential interferences, and offer insights into method validation. The information presented herein is grounded in established scientific literature and standardized methods to ensure accuracy and reliability.

Introduction

Nitrate (NO_3^-) is a ubiquitous ion in the environment, originating from both natural and anthropogenic sources, such as agricultural runoff and wastewater discharge. Accurate quantification of nitrate is crucial in various fields, including environmental science, agriculture, and the pharmaceutical industry, where it can be an indicator of contamination or a critical process parameter. The chromotropic acid method offers a reliable and sensitive spectrophotometric approach for nitrate determination, circumventing some of the complexities and interferences associated with other analytical techniques.

Principle of the Method

The spectrophotometric determination of nitrate using chromotropic acid (1,8-dihydroxynaphthalene-3,6-disulfonic acid) is based on the formation of a yellow-colored complex in a strong sulfuric acid medium.^{[1][2][3]} In the presence of concentrated sulfuric acid, nitrate reacts with two molecules of chromotropic acid to yield a product that exhibits maximum absorbance at approximately 410-430 nm.^{[2][4][5]} The intensity of the yellow color is directly proportional to the nitrate concentration in the sample, adhering to the Beer-Lambert law within a specific concentration range.

A critical aspect of this method is the management of potential interferences. The protocol incorporates specific reagents to mitigate these effects:

- Sulfite-Urea Solution: This reagent is employed to eliminate interferences from residual chlorine, certain other oxidizing agents, and nitrites.^{[1][4][6]} Sulfite reduces oxidizing agents, while urea facilitates the decomposition of nitrite into nitrogen gas, preventing its reaction with chromotropic acid.^[1]
- Antimony(III) Sulfate Solution: This is used to mask interference from chloride ions, which can otherwise diminish the color intensity.^{[1][6]} Antimony(III) also helps to suppress interference from iron(III).^[6]

The strong acidic environment provided by concentrated sulfuric acid is essential for the reaction to proceed.^[3] The heat generated upon the addition of sulfuric acid must be carefully managed to ensure reproducible results.^[7]

Experimental Protocol

This protocol is designed to be a self-validating system, with each step explained to ensure methodological robustness.

Apparatus

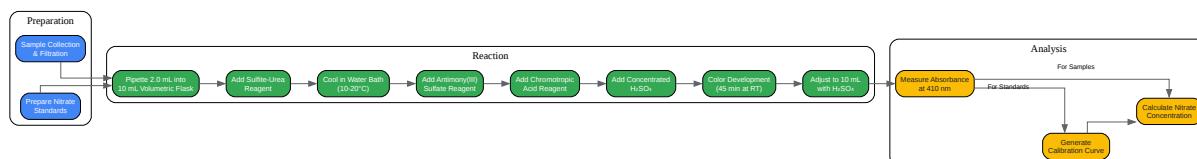
- Spectrophotometer suitable for measurements in the visible region (around 410 nm), equipped with matched cuvettes (1 cm path length).^[1]
- Volumetric flasks (10 mL, 50 mL, 100 mL, 1000 mL), pipettes, and other standard laboratory glassware.

- A cooling water bath (e.g., a tray of cold water) maintained at 10-20°C.[4]

Reagents

- Standard Nitrate Stock Solution (100 mg/L NO_3^- -N): Dissolve 0.7218 g of anhydrous potassium nitrate (KNO_3), previously dried at 105°C for 24 hours, in deionized water and dilute to 1000 mL in a volumetric flask. This solution is stable for several months when stored at 4°C.
- Standard Nitrate Working Solution (10 mg/L NO_3^- -N): Dilute 100 mL of the stock solution to 1000 mL with deionized water.
- Chromotropic Acid Reagent (0.1% w/v): Dissolve 100 mg of purified chromotropic acid (disodium salt) in 100 mL of concentrated sulfuric acid (H_2SO_4).[4] This solution should be stored in a brown bottle and prepared fresh every two weeks.[4] A colorless reagent indicates the absence of nitrate contamination in the sulfuric acid.[4]
- Sulfite-Urea Reagent: Dissolve 5 g of urea and 4 g of anhydrous sodium sulfite (Na_2SO_3) in 100 mL of deionized water.[1]
- Antimony(III) Sulfate Reagent: Heat 0.5 g of antimony metal in 80 mL of concentrated sulfuric acid until the metal dissolves.[1] Cool the solution and carefully add it to 20 mL of ice water.[1] If crystals form upon standing, they can be redissolved by gentle heating.[1]
- Concentrated Sulfuric Acid (H_2SO_4): Analytical reagent grade, nitrate-free.

Preparation of Standard Curve


- Prepare a series of nitrate standards in the range of 0.1 to 5.0 mg/L NO_3^- -N by diluting appropriate volumes of the standard nitrate working solution (10 mg/L) into 100 mL volumetric flasks with deionized water.[4]
- Pipette 2.0 mL of each standard solution and a deionized water blank into separate, dry 10 mL volumetric flasks.[4]
- Proceed with the color development as described in the analytical procedure (Section 3.4).
- Measure the absorbance of each standard at 410 nm against the blank.

- Plot a calibration curve of absorbance versus nitrate concentration (mg/L NO_3^- -N).

Analytical Procedure

- Sample Preparation: If the sample contains suspended solids, filter it through a 0.45 μm membrane filter.
- Aliquoting: Pipette 2.0 mL of the sample (or an appropriate dilution) into a dry 10 mL volumetric flask.
- Interference Removal: Add one drop of the sulfite-urea reagent and mix.[4]
- Cooling: Place the flask in a cooling water bath (10-20°C).[4]
- Antimony Addition: Add 2.0 mL of the antimony(III) sulfate reagent and swirl the flask while it remains in the cooling bath.[4]
- Chromotropic Acid Addition: After approximately 4 minutes in the cooling bath, add 1.0 mL of the chromotropic acid reagent and mix.[4]
- Sulfuric Acid Addition: Carefully add concentrated sulfuric acid to bring the volume to near the 10 mL mark.
- Color Development: Stopper the flask and mix by inverting it four times.[4] Allow the solution to stand at room temperature for 45 minutes for full color development.[4]
- Final Volume Adjustment: After 45 minutes, adjust the volume to exactly 10 mL with concentrated sulfuric acid and mix gently to avoid gas bubbles.[4]
- Absorbance Measurement: Measure the absorbance of the solution at 410 nm against a reagent blank prepared with deionized water. The measurement should be taken between 15 minutes and 24 hours after the final volume adjustment.[4]

Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Experimental workflow for nitrate determination.

Method Validation and Troubleshooting

Quantitative Data Summary

Parameter	Value	Reference
Wavelength of Max. Absorbance (λ_{max})	410 nm	[4]
Typical Concentration Range	0.1 - 5.0 mg/L NO_3^- -N	[4]
Color Stability	Stable for at least 48 hours	[3]
Minimum Detectable Quantity	~50 $\mu\text{g/L}$ NO_3^- -N	[4]

Potential Interferences and Mitigation

Interferent	Effect	Mitigation	Reference
Nitrite (NO_2^-)	Reacts to form a yellow color	Addition of urea	[1] [4]
Residual Chlorine & Oxidizing Agents	Can produce a yellow color	Addition of sodium sulfite	[1] [4]
Chloride (Cl^-)	Reduces color intensity	Addition of antimony(III)	[1] [6]
Iron(III) (Fe^{3+})	Can form colored complexes	Addition of antimony(III)	[1] [6]
Barium and Lead	Can precipitate in sulfuric acid	Remove by filtration prior to analysis	-

Troubleshooting

- Low or No Color Development:
 - Check the age and quality of the chromotropic acid reagent; it should be freshly prepared.
 - Ensure the sulfuric acid is concentrated and nitrate-free.
 - Verify the accuracy of standard and sample dilutions.
- High Blank Absorbance:
 - The sulfuric acid may be contaminated with nitrate. Use a new, high-purity batch.
 - Glassware may not be properly cleaned.
- Poor Reproducibility:
 - Inconsistent cooling during the addition of reagents can affect the reaction. Maintain a consistent temperature in the water bath.
 - Ensure thorough mixing after each reagent addition.

Conclusion

The chromotropic acid method provides a robust and sensitive means for the spectrophotometric determination of nitrate. By understanding the chemical principles and carefully controlling experimental parameters, particularly the management of interferences and temperature, researchers can achieve accurate and reproducible results. This application note serves as a detailed guide to aid in the successful implementation of this valuable analytical technique.

References

- Standard Test Methods for Nitrite-Nitrate in Water (ASTM D3867-99).
- DETERMINATION OF NITRATE BY CHROMOTROPIC ACID METHOD. (2025, January 6). YouTube.
- Spectrophotometric Determination of Nitr
- Nitrogen, Nitrate. Hach. [[Link](#)]
- SPECTROPHOTOMETRIC METHOD FOR NITRATE ANALYSIS.
- Integrated flow analysis platform for the direct detection of nitrate in water using a simplified chromotropic acid method. RSC Publishing.
- The Determination of Nitr
- The Spectrophotometric Determination of Nitr

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. scope.dge.carnegiescience.edu [scope.dge.carnegiescience.edu]
- 2. cdn.hach.com [cdn.hach.com]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]

- 5. Integrated flow analysis platform for the direct detection of nitrate in water using a simplified chromotropic acid method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. scispace.com [scispace.com]
- 7. journals.indianapolis.iu.edu [journals.indianapolis.iu.edu]
- To cite this document: BenchChem. [Application Note: Spectrophotometric Determination of Nitrate Using Chromotropic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b086760#spectrophotometric-determination-of-nitrate-using-chromotropic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com